4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a benzenesulfonamide moiety, and a dibenzofuran structure with specific methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfonamide Formation: The final step involves the reaction of the chlorinated dibenzofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
- 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
Uniqueness
The unique structural features of 4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, such as the dibenzofuran core and specific methyl substitutions, distinguish it from other similar compounds. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20ClNO3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-3-8-19-16(9-12)17-11-18(13(2)10-20(17)25-19)22-26(23,24)15-6-4-14(21)5-7-15/h4-7,10-12,22H,3,8-9H2,1-2H3 |
InChI Key |
OMYBXACZDKYWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=C(C(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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